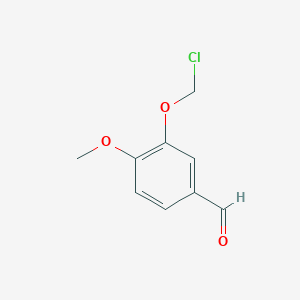

3-(Chloromethoxy)-4-methoxybenzaldehyde

Description

Propriétés

Formule moléculaire |

C9H9ClO3 |

|---|---|

Poids moléculaire |

200.62g/mol |

Nom IUPAC |

3-(chloromethoxy)-4-methoxybenzaldehyde |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-3-2-7(5-11)4-9(8)13-6-10/h2-5H,6H2,1H3 |

Clé InChI |

AAUACJYYCWDBKV-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=O)OCCl |

SMILES canonique |

COC1=C(C=C(C=C1)C=O)OCCl |

Origine du produit |

United States |

Synthesis of 3 Chloromethoxy 4 Methoxybenzaldehyde

The primary method for the synthesis of 3-(Chloromethoxy)-4-methoxybenzaldehyde is through the chloromethylation of 4-methoxybenzaldehyde (B44291) (also known as p-anisaldehyde). google.com This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the aromatic ring.

A common procedure involves the reaction of 4-methoxybenzaldehyde with a source of formaldehyde (B43269), such as paraformaldehyde, in the presence of concentrated hydrochloric acid. google.com The reaction is typically carried out at elevated temperatures with stirring. The desired product precipitates from the reaction mixture upon cooling and can be further purified by recrystallization. google.com

A Russian patent describes a method for producing 3-chloromethyl-4-methoxybenzaldehyde by reacting 4-methoxybenzaldehyde with paraformaldehyde in concentrated hydrochloric acid at 70-75°C. google.com The product is then isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing it from hexane. google.com

The table below outlines the key reactants and conditions for a typical synthesis of 3-(Chloromethoxy)-4-methoxybenzaldehyde.

| Reactant 1 | Reactant 2 | Reagent | Temperature |

| 4-Methoxybenzaldehyde | Paraformaldehyde | Concentrated HCl | 70-75 °C |

Reactivity and Reaction Mechanisms of 3 Chloromethoxy 4 Methoxybenzaldehyde

Dye Precursors

There is no specific information available in the searched scientific literature detailing the use of 3-(Chloromethoxy)-4-methoxybenzaldehyde as a precursor for dyes.

Development of Novel Materials

Information regarding the application of 3-(Chloromethoxy)-4-methoxybenzaldehyde in the development of novel materials is not found in the currently available scientific literature.

Applications in Medicinal Chemistry Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 2D NMR Techniques for Structural Confirmation

Detailed experimental data from advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Correlation Spectroscopy (COSY) for the definitive structural confirmation of 3-(Chloromethoxy)-4-methoxybenzaldehyde are not available in the surveyed scientific literature. While these techniques are standard for the structural elucidation of organic molecules, specific studies applying them to this compound have not been identified.

Mass Spectrometry (MS)

Comprehensive mass spectrometric analysis of 3-(Chloromethoxy)-4-methoxybenzaldehyde is not documented in the available research.

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide the accurate mass measurement of 3-(Chloromethoxy)-4-methoxybenzaldehyde to confirm its elemental composition, could not be located in published literature or spectral databases.

MALDI Mass Spectrometry

There are no available records or studies detailing the use of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of 3-(Chloromethoxy)-4-methoxybenzaldehyde.

Collision Cross Section (CCS) Measurements and Predictions

Experimental Collision Cross Section (CCS) values from ion mobility spectrometry for 3-(Chloromethoxy)-4-methoxybenzaldehyde have not been reported. Furthermore, predictive studies or the application of computational models to determine the theoretical CCS value for this specific compound are not present in the reviewed literature.

X-ray Diffraction Analysis

Information regarding the X-ray diffraction analysis of 3-(Chloromethoxy)-4-methoxybenzaldehyde is not available.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

There are no published studies reporting the growth of single crystals of 3-(Chloromethoxy)-4-methoxybenzaldehyde or the determination of its solid-state structure using single-crystal X-ray diffraction. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this compound are not available.

Analysis of Crystal System and Space Group

The determination of a compound's crystal system and space group is fundamental to understanding its solid-state structure. This information is obtained through single-crystal X-ray diffraction analysis, which elucidates the arrangement of atoms within the crystal lattice. However, no published crystallographic data for 3-(Chloromethoxy)-4-methoxybenzaldehyde, including its crystal system and space group, could be located.

Table 1: Crystallographic Data for 3-(Chloromethoxy)-4-methoxybenzaldehyde

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to measure the absorption of UV or visible radiation by a substance, providing insights into its electronic transitions. The absorption maxima (λmax) are characteristic of a compound's chromophores. For 3-(Chloromethoxy)-4-methoxybenzaldehyde, specific experimental data detailing its UV-Vis absorption spectrum, including the wavelengths of maximum absorbance and the corresponding molar absorptivities, are not reported in the available literature. While the benzaldehyde moiety is known to exhibit characteristic UV absorption, the precise influence of the chloromethoxy and methoxy (B1213986) substituents on the absorption spectrum of this particular molecule has not been documented.

Table 2: UV-Vis Spectroscopic Data for 3-(Chloromethoxy)-4-methoxybenzaldehyde

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Data not available | Data not available | Data not available |

Further empirical research is required to determine the crystallographic and UV-Vis spectroscopic properties of 3-(Chloromethoxy)-4-methoxybenzaldehyde.

Role in the Development of Functional Materials

Established Laboratory Synthesis Protocols

The most common and well-documented methods for the preparation of 3-(Chloromethoxy)-4-methoxybenzaldehyde involve the introduction of a chloromethyl group onto the aromatic ring of 4-methoxybenzaldehyde (B44291).

Chloromethylation of 4-Methoxybenzaldehyde with Formaldehyde (B43269) Sources

A widely utilized method for the synthesis of 3-(Chloromethoxy)-4-methoxybenzaldehyde is the chloromethylation of 4-methoxybenzaldehyde. This reaction typically employs a source of formaldehyde, such as paraformaldehyde, in the presence of concentrated hydrochloric acid. orgsyn.org

The efficiency of the chloromethylation of 4-methoxybenzaldehyde is highly dependent on the reaction conditions. Key parameters that have been optimized to maximize the yield and purity of the final product include the molar ratio of reactants, reaction temperature, and duration.

A successful protocol involves the reaction of 4-methoxybenzaldehyde with paraformaldehyde in a molar ratio of formaldehyde to 4-methoxybenzaldehyde between 1.1:1 and 1.8:1. orgsyn.org The reaction is typically carried out by heating the mixture with stirring at a temperature of 70-75°C for a period of 2.5 to 3.5 hours. orgsyn.org By carefully controlling these parameters, yields of the desired product, 3-(Chloromethoxy)-4-methoxybenzaldehyde, can reach as high as 93%. orgsyn.org

Table 1: Optimization of Chloromethylation Reaction

| Molar Ratio (Formaldehyde:4-Methoxybenzaldehyde) | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1.1:1 | 70-75 | 2.5 | 88 | 98 |

| 1.2:1 | 70-75 | 3.0 | 89 | 98 |

| 1.5:1 | 70-75 | 3.5 | 93 | 98 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Concentrated hydrochloric acid plays a crucial dual role in this synthesis. Firstly, it acts as a solvent and a source of chloride ions. Secondly, and more importantly, it serves as an acid catalyst. The acidic environment facilitates the depolymerization of paraformaldehyde to generate formaldehyde in situ. Subsequently, the acid protonates the formaldehyde, increasing its electrophilicity and promoting the electrophilic aromatic substitution reaction on the electron-rich aromatic ring of 4-methoxybenzaldehyde. orgsyn.org In some variations of this procedure, a Lewis acid catalyst such as anhydrous zinc chloride is also added to further enhance the reaction rate. orgsyn.org

Upon completion of the reaction, the work-up and purification of 3-(Chloromethoxy)-4-methoxybenzaldehyde are critical for obtaining a high-purity product. The reaction mixture is typically cooled to a temperature between -5°C and -10°C to induce the precipitation of the crude product. orgsyn.org The resulting solid is then isolated by filtration and air-dried. orgsyn.org

Further purification is achieved through recrystallization. Hexane has been reported as a suitable solvent for this purpose, yielding 3-(Chloromethoxy)-4-methoxybenzaldehyde with a purity of 98% and a melting point of 59-60°C. orgsyn.org An alternative solvent for recrystallization is petroleum ether. orgsyn.org

Friedel-Crafts Reaction-Based Synthesis

An alternative established method for the synthesis of 3-(Chloromethoxy)-4-methoxybenzaldehyde is through a Friedel-Crafts acylation-type reaction. This approach involves the reaction of 4-methoxybenzaldehyde with methoxyacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride. orgsyn.org The reaction is typically carried out in a non-polar solvent like nitromethane or carbon disulfide. This method has been reported to produce the target compound with a yield of 70%. orgsyn.org

Alternative Synthetic Pathways and Precursor Utilization

While the direct functionalization of 4-methoxybenzaldehyde is the most common route, other synthetic strategies can be envisaged, particularly those starting from alternative precursors. One plausible but less documented approach could involve the use of isovanillin (3-hydroxy-4-methoxybenzaldehyde) as a starting material. The synthesis would require the conversion of the hydroxyl group at the 3-position into a chloromethoxy group. This transformation could potentially be achieved by reaction with a suitable chloromethylating agent. However, specific and detailed protocols for this particular conversion are not widely reported in the scientific literature. General methods for the synthesis of aryl chloromethyl ethers from phenols exist, but their direct application to isovanillin for the synthesis of 3-(Chloromethoxy)-4-methoxybenzaldehyde would require further investigation and optimization.

Investigation of Diverse Starting Materials

The selection of an appropriate starting material is fundamental to developing an efficient and economical synthesis. The primary precursor for 3-(Chloromethoxy)-4-methoxybenzaldehyde is 4-methoxybenzaldehyde, also known as p-anisaldehyde. However, research has considered several other commercially available and structurally related compounds as potential starting points.

4-Methoxybenzaldehyde (p-Anisaldehyde): This is the most direct and commonly used precursor. Its commercial availability and the straightforward nature of its subsequent functionalization make it the preferred starting material for many synthetic routes. The synthesis of 4-methoxybenzaldehyde itself can be achieved from anethole, an inexpensive and industrially produced raw material, which adds to its economic attractiveness.

Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde): As a high-volume chemical produced from lignin, a byproduct of the paper industry, vanillin presents a cost-effective alternative. semanticscholar.orggoogle.com Its structure is very similar to the target molecule, containing the required methoxy (B1213986) and aldehyde groups. However, the presence of a reactive hydroxyl group necessitates a protection step prior to the introduction of the chloromethoxy group to prevent unwanted side reactions. Vanillin and its derivatives are widely used as chemical intermediates in various syntheses. google.comresearchgate.net

3,4-Dihydroxybenzaldehyde: This compound also serves as a potential starting material. To be utilized effectively, it requires a regioselective protection strategy to differentiate between the two hydroxyl groups, allowing for selective functionalization at the desired position before introducing the chloromethyl group. mdpi.com

Other Related Benzaldehydes: The synthesis of substituted benzaldehydes can be approached from various precursors. For instance, 4-hydroxybenzaldehyde can be used to synthesize vanillin through bromination and subsequent methoxylation, demonstrating the interconvertibility of these key intermediates. udel.edu

Table 1: Potential Starting Materials for 3-(Chloromethoxy)-4-methoxybenzaldehyde Synthesis

| Starting Material | Key Structural Features | Considerations for Use |

|---|---|---|

| 4-Methoxybenzaldehyde | Contains the required aldehyde and 4-methoxy group. | Direct precursor, commercially available. |

| Vanillin | Contains aldehyde, 3-methoxy, and 4-hydroxy groups. | Requires protection of the hydroxyl group. Cost-effective. semanticscholar.orggoogle.com |

| 3,4-Dihydroxybenzaldehyde | Contains aldehyde and two hydroxyl groups. | Requires regioselective protection of hydroxyl groups. mdpi.com |

| 4-Hydroxybenzaldehyde | Can be converted to vanillin, a key intermediate. | Multi-step process to reach the desired precursor. udel.edu |

Development of Regioselective Synthetic Strategies

Achieving the correct substitution pattern on the aromatic ring is critical. The synthesis of 3-(Chloromethoxy)-4-methoxybenzaldehyde requires the specific introduction of a chloromethoxy group at the C-3 position.

Direct Chloromethylation: The most direct approach is the chloromethylation of 4-methoxybenzaldehyde, often referred to as the Blanc reaction. google.comiosrjournals.org This electrophilic aromatic substitution is typically carried out using formaldehyde (or its equivalent, such as paraformaldehyde or trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. google.comresearchgate.net The regioselectivity of this reaction is dictated by the directing effects of the substituents already on the ring. The powerful ortho, para-directing effect of the activating methoxy group at C-4, combined with the meta-directing nature of the deactivating aldehyde group at C-1, strongly favors the introduction of the electrophile at the C-3 position (ortho to the methoxy group). Steric hindrance from the adjacent aldehyde group further disfavors substitution at the C-5 position, resulting in high regioselectivity for the desired 3-substituted product.

Protecting Group Strategies: When starting materials with multiple reactive sites are used, such as vanillin or 3,4-dihydroxybenzaldehyde, protecting groups are essential for achieving regioselectivity. A protecting group temporarily masks a reactive functional group, preventing it from reacting while another part of the molecule is modified. researchgate.net For example, the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde can be selectively protected, allowing for subsequent functionalization at the C-3 position. mdpi.com After the desired modification, the protecting group is removed to reveal the original functionality. The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal.

Table 2: Regioselective Synthetic Approaches

| Strategy | Description | Application |

|---|---|---|

| Directed Chloromethylation | Utilizes the inherent directing effects of existing substituents (methoxy and aldehyde groups) on the aromatic ring to guide the incoming chloromethyl group to the desired position. | Applied directly to 4-methoxybenzaldehyde. google.com |

| Protecting Group Chemistry | Involves the temporary masking of reactive functional groups (e.g., hydroxyls) to prevent side reactions and direct functionalization to a specific site. | Necessary for precursors like vanillin or 3,4-dihydroxybenzaldehyde. mdpi.com |

Scalability and Economic Considerations in Chemical Production

The transition from a laboratory-scale synthesis to large-scale industrial production involves significant challenges related to scalability, safety, and cost-effectiveness.

Scalability of Chloromethylation: The Blanc chloromethylation is a well-established and scalable industrial reaction. Its application in the synthesis of key pharmaceutical intermediates has been demonstrated on large scales, from kilograms to hundreds of kilograms. acs.orgresearchgate.net However, the reaction can involve hazardous materials, and careful control of reaction conditions is necessary to ensure safety and maximize yield on an industrial scale.

Process Optimization and Economic Viability: The economic feasibility of producing 3-(Chloromethoxy)-4-methoxybenzaldehyde is heavily influenced by several factors:

Catalyst and Reagent Efficiency: The choice of catalyst (e.g., zinc chloride, stannic chloride) and the optimization of reagent ratios are crucial for maximizing yield and minimizing waste. google.com

Phase Transfer Catalysis (PTC): The use of phase transfer catalysis represents a significant process improvement for chloromethylation reactions. iosrjournals.org PTC can enhance reaction rates, improve selectivity, and allow for the use of simpler and less expensive equipment and solvents, often under milder conditions. iosrjournals.orgresearchgate.net This technology can reduce energy consumption and simplify workup procedures, making the process more environmentally friendly and economically attractive on a technological scale. iosrjournals.org

Techno-Economic Analysis: A thorough techno-economic analysis is essential to evaluate the profitability of a given synthetic route. nih.govresearchgate.net This involves assessing capital investment, operating costs, energy consumption, and potential revenue to identify the most economically viable production strategy. frontiersin.org

Table 3: Factors Influencing Scalability and Production Economics

| Factor | Impact on Production | Optimization Strategies |

|---|---|---|

| Process Chemistry | Chloromethylation is an established industrial method. | Optimization of catalysts (e.g., ZnCl₂) and reaction conditions. google.com |

| Starting Materials | Cost is a major driver of overall process economics. | Sourcing low-cost precursors like anethole or vanillin. google.com |

| Process Technology | Safety, efficiency, and environmental impact are key concerns. | Implementation of Phase Transfer Catalysis (PTC) to improve safety, reduce solvent use, and lower energy consumption. iosrjournals.orgresearchgate.net |

| Economic Viability | Profitability depends on yield, throughput, and operational costs. | Conducting techno-economic analyses to optimize process parameters for maximum net present value. researchgate.netfrontiersin.org |

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) ortho to a methoxy group and meta to an aldehyde group on the benzene (B151609) ring is a primary benzylic halide. This structure makes the benzylic carbon an electrophilic center, susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. These reactions are fundamental in synthetic chemistry for introducing a variety of functional groups onto the benzaldehyde (B42025) scaffold.

Reactions with Nitrogen-Based Nucleophiles (NH-acids)

The reaction of 3-(Chloromethoxy)-4-methoxybenzaldehyde with nitrogen-containing nucleophiles, such as primary and secondary amines, is a common method for N-alkylation. This type of reaction is crucial for the synthesis of more complex molecules, including those with potential biological activity. Generally, the alkylation of primary amines can sometimes lead to the formation of undesired tertiary amines and quaternary ammonium salts due to the initial product (a secondary amine) being more nucleophilic than the starting primary amine. orgsyn.org To achieve selective monoalkylation, specific reaction conditions or the use of protecting groups on the amine may be necessary. orgsyn.org

While specific examples detailing the reaction of 3-(Chloromethoxy)-4-methoxybenzaldehyde with a broad range of simple amines are not extensively documented in readily available literature, the general reactivity pattern for benzylic chlorides suggests that such reactions would proceed under standard alkylation conditions. For instance, the reaction would likely involve the amine acting as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride. A base, such as a carbonate salt or an excess of the amine itself, is typically used to neutralize the hydrochloric acid formed during the reaction.

An analogous reaction is the synthesis of N-(4-methoxybenzyl)-3-phenylpropylamine, where a primary amine is alkylated, though not with the title compound. orgsyn.org Another relevant, albeit more complex, example involves the kinetic studies of the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with cyclic secondary amines like piperidine, piperazine, and morpholine. acs.org These studies demonstrate the feasibility and provide kinetic data for aminodechlorination reactions on substituted aromatic rings, which are conceptually similar to the substitution at the benzylic carbon of 3-(Chloromethoxy)-4-methoxybenzaldehyde. acs.org

Reactions with Oxygen-Based Nucleophiles (OH-acids)

The chloromethyl group of 3-(Chloromethoxy)-4-methoxybenzaldehyde readily undergoes substitution with oxygen-based nucleophiles like alcohols and phenols to form ethers. A specific example of this is the synthesis of N-(4-((2-methoxy-5-(4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)benzyl)oxy)phenyl)acetamide, where an intermediate is formed through the nucleophilic substitution between N-(4-hydroxyphenyl)acetamide and 3-(chloromethyl)-4-methoxybenzaldehyde (B122957). libretexts.org This reaction is carried out in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 150°C for one hour, affording a yield of 75.1%. libretexts.org

The reaction proceeds via the deprotonation of the phenolic hydroxyl group by the base (K₂CO₃) to form a more potent phenoxide nucleophile. This anion then attacks the benzylic carbon of 3-(Chloromethoxy)-4-methoxybenzaldehyde, displacing the chloride ion to form the corresponding ether linkage.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 3-(Chloromethoxy)-4-methoxybenzaldehyde | N-(4-hydroxyphenyl)acetamide | K₂CO₃ | Acetonitrile | 150 | 1 | N-(4-((5-formyl-2-methoxyphenoxy)methyl)phenyl)acetamide | 75.1 | libretexts.org |

This documented reaction underscores the utility of 3-(Chloromethoxy)-4-methoxybenzaldehyde as an alkylating agent for phenols, providing a pathway to complex diaryl ether structures.

Reactions with Sulfur-Based Nucleophiles (SH-acids)

Sulfur nucleophiles, particularly thiols and their conjugate bases (thiolates), are known to be highly effective in nucleophilic substitution reactions. msu.edujmaterenvironsci.com Thiols are generally more powerful nucleophiles than their corresponding alcohols. msu.edujmaterenvironsci.com The alkylation of thiols with alkyl halides is a common and efficient method for the synthesis of thioethers (sulfides). nih.gov This reaction is typically performed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. nih.gov

Although specific studies detailing the reaction of 3-(Chloromethoxy)-4-methoxybenzaldehyde with various thiols are not prevalent in the literature, the high reactivity of the benzylic chloride moiety suggests that it would readily react with sulfur nucleophiles. For instance, the reaction with a simple alkanethiol, such as ethanethiol, in the presence of a base like sodium hydroxide or potassium carbonate, would be expected to yield the corresponding thioether, 3-((ethylthio)methyl)-4-methoxybenzaldehyde.

A study on the reaction of 4-methoxychalcone with thiols like glutathione and N-acetylcysteine, while involving a Michael addition rather than a substitution, highlights the high reactivity of sulfur nucleophiles towards activated organic molecules. richmond.edu Furthermore, research on the alkylation of thiols with p-methoxybenzyl methyl ether, activated by a Lewis acid, demonstrates the formation of p-methoxybenzyl thioethers, which are structurally analogous to the expected products from the reaction with 3-(Chloromethoxy)-4-methoxybenzaldehyde. google.com

Kinetic and Thermodynamic Studies of Substitution Processes

Detailed kinetic and thermodynamic studies specifically for the nucleophilic substitution reactions of 3-(Chloromethoxy)-4-methoxybenzaldehyde are not extensively reported. However, valuable insights can be drawn from studies on analogous systems. For example, the kinetics of the reaction between 3-nitro-4-chloro benzaldehyde and various sodium phenoxides were found to follow second-order kinetics, being first-order with respect to each reactant. google.com This study also demonstrated a linear relationship between the logarithm of the rate constant and the pKa of the conjugate acids of the nucleophiles (a Brønsted-type relationship), indicating that the nucleophilicity of the phenoxide is a key factor in determining the reaction rate. google.com

In another study, the kinetics of the substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines were determined spectrophotometrically. acs.org The reactions were found to be second-order, and the thermodynamic parameters (enthalpy and entropy of activation) were calculated, showing a significant dependence on the nature of the solvent and the amine. acs.org Such studies on related compounds suggest that the substitution reactions of 3-(Chloromethoxy)-4-methoxybenzaldehyde would also likely follow second-order kinetics, with the rate being influenced by the nucleophilicity of the attacking species, the solvent polarity, and the temperature.

Mechanistic Elucidation of Substitution Pathways (e.g., SN1, SN2)

The nucleophilic substitution at the primary benzylic carbon of 3-(Chloromethoxy)-4-methoxybenzaldehyde can theoretically proceed through either an Sₙ1 (Substitution Nucleophilic Unimolecular) or an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.

The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. justia.com This leads to an inversion of stereochemistry at the carbon center. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. justia.com Primary alkyl halides, like the chloromethyl group in the title compound, generally favor the Sₙ2 pathway due to the relatively low steric hindrance around the reaction center. justia.com

The Sₙ1 mechanism proceeds through a two-step process. justia.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. justia.com The second step is the rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic mixture if the carbon is chiral. justia.com The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. justia.com Benzylic halides are particularly prone to Sₙ1 reactions because the resulting benzylic carbocation is stabilized by resonance with the adjacent benzene ring.

In the case of 3-(Chloromethoxy)-4-methoxybenzaldehyde, the benzylic carbocation that would form in an Sₙ1 reaction would be stabilized by the delocalization of the positive charge into the aromatic ring. The presence of the electron-donating methoxy group at the para position relative to the developing positive charge would further stabilize this carbocation. However, the substrate is a primary halide, which typically disfavors the formation of a carbocation and favors the Sₙ2 mechanism. Therefore, the reaction mechanism for 3-(Chloromethoxy)-4-methoxybenzaldehyde likely exists on a mechanistic continuum between a pure Sₙ1 and Sₙ2 pathway. The exact mechanism will be influenced by the reaction conditions: strong, highly concentrated nucleophiles and polar aprotic solvents tend to favor the Sₙ2 pathway, while weak nucleophiles (or solvolysis conditions) and polar protic solvents favor the Sₙ1 pathway.

Reactions Involving the Aldehyde Functional Group

The aldehyde group (-CHO) in 3-(Chloromethoxy)-4-methoxybenzaldehyde is a site of electrophilicity at the carbonyl carbon, making it susceptible to attack by nucleophiles. A wide range of reactions can occur at this position, many of which are fundamental in organic synthesis.

One of the most common reactions of aldehydes is the aldol condensation . While 3-(Chloromethoxy)-4-methoxybenzaldehyde itself does not have α-hydrogens and thus cannot form an enolate, it can act as the electrophilic partner in a crossed or Claisen-Schmidt aldol condensation with another carbonyl compound that does possess α-hydrogens. For example, the reaction of the structurally similar p-anisaldehyde (4-methoxybenzaldehyde) with acetone in the presence of a base like potassium hydroxide leads to the formation of 4-(4'-methoxyphenyl)but-3-en-2-one. patsnap.com This reaction proceeds via the formation of a β-hydroxy carbonyl compound, which then readily dehydrates to form the α,β-unsaturated product. patsnap.com A similar reactivity would be expected for 3-(Chloromethoxy)-4-methoxybenzaldehyde.

Another important reaction of the aldehyde group is the formation of imines (Schiff bases) through condensation with primary amines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. The synthesis of various vanillin derivatives through Schiff base formation with compounds like 2-aminobenzenethiol and various hydrazides demonstrates this type of reaction on a similarly substituted benzaldehyde. libretexts.org

Condensation Reactions

The aldehyde group of 3-(Chloromethoxy)-4-methoxybenzaldehyde serves as an electrophilic partner in condensation reactions with compounds possessing active methylene groups. These reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are fundamental for carbon-carbon bond formation, leading to the synthesis of more complex molecular architectures.

In a Knoevenagel condensation , the aldehyde reacts with an active methylene compound, such as a malonic ester or cyanoacetate, in the presence of a weak base (e.g., piperidine, ammonia). The base deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a new α,β-unsaturated compound. For instance, the reaction with 2-cyanoacetamide would produce (E)-2-cyano-3-(3-(chloromethoxy)-4-methoxyphenyl)acrylamide.

The Claisen-Schmidt condensation involves the reaction of the aldehyde with a ketone or ester enolate under basic or acidic conditions to form a chalcone or cinnamate derivative, respectively. This reaction is crucial for synthesizing α,β-unsaturated ketones. An example includes the reaction with 1-(4-nitrophenyl)ethan-1-one, which would yield (E)-3-(3-(chloromethoxy)-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. A general patent describes the reaction of benzaldehyde derivatives with acetaldehyde to form cinnamaldehyde derivatives, a principle applicable to this compound. acs.org

| Reaction Type | Reactant | Product | Key Features |

|---|---|---|---|

| Knoevenagel Condensation | 2-Cyanoacetamide | (E)-2-Cyano-3-(3-(chloromethoxy)-4-methoxyphenyl)acrylamide | Forms a C=C bond; involves an active methylene compound. |

| Claisen-Schmidt Condensation | 1-(4-Nitrophenyl)ethan-1-one | (E)-3-(3-(chloromethoxy)-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Forms a chalcone structure; reaction with a ketone enolate. |

Addition Reactions

The carbonyl group of the aldehyde is susceptible to nucleophilic addition reactions. Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, can attack the carbonyl carbon to form secondary alcohols after an aqueous workup.

However, the presence of the chloromethoxy group (an α-chloro ether) introduces a significant complication. α-Chloro ethers are known to be reactive towards strong nucleophiles like Grignard reagents. vedantu.com The reaction can proceed via an SN2-type displacement of the chloride or through the formation of an oxonium ion intermediate, which is then attacked by the nucleophile. Consequently, when 3-(Chloromethoxy)-4-methoxybenzaldehyde is treated with a Grignard reagent, a competing reaction at the chloromethyl ether site is expected alongside the addition to the aldehyde. This can lead to a mixture of products, potentially including the substitution of the chloro group and/or addition to the aldehyde, making selective addition to the carbonyl challenging. Grignard reagents are known to be highly reactive and must be prepared under anhydrous conditions to prevent quenching by protic solvents like water. byjus.comyoutube.com

Formation of Schiff Bases

3-(Chloromethoxy)-4-methoxybenzaldehyde readily reacts with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the final imine product and water.

This reaction is fundamental in the synthesis of various heterocyclic compounds and as a precursor for reductive amination. For example, reaction with methylamine would initially form the corresponding N-methylimine, which could then be reduced to yield 1-(3-(chloromethoxy)-4-methoxyphenyl)-N-methylmethanamine. Similarly, condensation with a diamine, such as o-phenylenediamine, can lead to the formation of benzimidazole derivatives through an initial Schiff base formation followed by an intramolecular cyclization and aromatization.

| Reactant | Intermediate/Product Type | Significance |

|---|---|---|

| Primary Amine (e.g., Methylamine) | Schiff Base (Imine) | Key intermediate for reductive amination to form secondary amines. |

| o-Phenylenediamine | Benzimidazole derivative | Demonstrates condensation followed by cyclization to form heterocycles. |

Photochemical Transformations

The interaction of 3-(Chloromethoxy)-4-methoxybenzaldehyde and its derivatives with light can induce specific chemical transformations.

UV-Induced Decarbonylation Processes

While specific studies on 3-(Chloromethoxy)-4-methoxybenzaldehyde are not prevalent, general methods for the photochemical decarbonylation of benzaldehydes have been developed. These modern protocols offer mild alternatives to high-temperature, noble-metal-catalyzed methods. stackexchange.comorganicchemistrytutor.com One such approach involves a dual photoorgano-cobalt catalysis system that can efficiently defunctionalize benzaldehydes. wikipedia.org The process, which can be initiated by visible light, proceeds through the formation of acyl and phenyl radical intermediates stabilized by the cobalt catalyst, ultimately leading to the cleavage of the C(sp²)–C(sp²) bond and release of carbon monoxide. stackexchange.comwikipedia.org Another catalyst-free method has been reported for ortho-amino benzaldehydes, proceeding via an unusual hydrogen shift mechanism upon irradiation. researchgate.net These findings suggest that 3-(Chloromethoxy)-4-methoxybenzaldehyde could potentially undergo decarbonylation to yield 1-(chloromethoxy)-2-methoxybenzene under suitable photocatalytic conditions.

Photoisomerization Phenomena (e.g., cis-trans Interconversion)

Photoisomerization is not a direct transformation of the aldehyde itself but is a highly relevant phenomenon for the α,β-unsaturated products derived from its condensation reactions (see Section 3.2.1). Compounds like chalcones and cinnamates, which possess a carbon-carbon double bond conjugated with the aromatic ring, can undergo E/Z (trans/cis) isomerization upon exposure to UV light. doubtnut.comlibretexts.org

For a derivative such as (E)-3-(3-(chloromethoxy)-4-methoxyphenyl)prop-2-en-1-one, absorption of UV radiation promotes an electron from a π bonding orbital to a π* antibonding orbital (a ¹ππ* transition). This excited state allows for rotation around the central C=C bond, which is restricted in the ground state. Upon relaxation back to the ground state, the molecule can be trapped in the Z (cis) configuration. The efficiency and pathway of this isomerization can be influenced by substituents on the phenyl ring and the solvent used. doubtnut.com This process is a key non-radiative decay pathway that allows such molecules to dissipate harmful UV energy.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Further functionalization of the benzene ring of 3-(Chloromethoxy)-4-methoxybenzaldehyde can be achieved through electrophilic aromatic substitution reactions such as nitration or halogenation. The position of the incoming electrophile is determined by the cumulative directing effects of the three existing substituents.

The directing effects are as follows:

-CHO (aldehyde group at C1): This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta positions (C3 and C5).

-OCH₃ (methoxy group at C4): This is a strongly activating group, donating electron density to the ring via resonance. It directs incoming electrophiles to the ortho and para positions (C3 and C5). stackexchange.comresearchgate.net

-OCH₂Cl (chloromethoxy group at C3): As an ether, the oxygen atom's lone pairs donate electron density through resonance, making it an activating group and an ortho, para director (to positions C2, C4, and C6). wikipedia.org The electron-withdrawing nature of the chlorine atom has a secondary, deactivating inductive effect.

Position C2: Activated by being ortho to the -OCH₂Cl group and para to the -OCH₃ group.

Position C5: Strongly activated by being ortho to the powerful -OCH₃ group and meta to the deactivating -CHO group.

Position C6: Activated by being para to the -OCH₂Cl group.

Considering the potent activating effect of the methoxy group, substitution is most likely to occur at the positions ortho to it. Therefore, position C5 is a highly probable site for electrophilic attack. Position C2 is also strongly activated, but may experience some steric hindrance. Thus, nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield primarily the 2-substituted and 5-substituted products, with the 5-substituted isomer often being favored.

| Position | Influence of -CHO (C1) | Influence of -OCH₂Cl (C3) | Influence of -OCH₃ (C4) | Predicted Outcome |

|---|---|---|---|---|

| C2 | Deactivating (ortho) | Activating (ortho) | Activating (para) | Favored site of substitution |

| C5 | Meta-directing | Meta-directing | Activating (ortho) | Highly favored site of substitution |

| C6 | Meta-directing | Activating (para) | Meta-directing | Possible, but less favored |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine molecular energy and structure. wikipedia.org The choice of method and basis set is crucial for obtaining accurate and reliable results.

Ab initio, meaning "from first principles," methods calculate solutions to the electronic Schrödinger equation without using empirical parameters. wikipedia.org The simplest of these is the Hartree-Fock (HF) method. wikipedia.orgaps.org In this approach, each electron's movement is considered within an average field generated by all other electrons, rather than accounting for instantaneous electron-electron repulsion. wikipedia.org For a closed-shell molecule like 3-(Chloromethoxy)-4-methoxybenzaldehyde, the Restricted Hartree-Fock (RHF) method is applicable.

While foundational, the HF method's neglect of detailed electron correlation means it often serves as a starting point for more sophisticated calculations rather than providing the final, most accurate results. researchgate.netnih.gov It scales formally as N⁴, where N is a measure of the system size, making it computationally intensive for very large systems. wikipedia.org

Density Functional Theory (DFT) has become one of the most popular computational methods due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.

A variety of functionals are available within the DFT framework, each with different parameterizations. For substituted benzaldehydes and similar aromatic systems, hybrid functionals are commonly employed. These functionals incorporate a portion of the exact Hartree-Fock exchange, which can significantly improve the accuracy of predicted properties like reaction barrier heights. researchgate.netnih.gov

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is arguably the most widely used hybrid functional. It combines the strengths of different approaches and has a proven track record for accurately predicting the geometries and vibrational frequencies of organic molecules, including various benzaldehyde (B42025) derivatives. researchgate.netnih.govresearchgate.netbohrium.comaip.org

Other Functionals : While B3LYP is common, other functionals like B3PW91, the meta-hybrid M06-2X, and the long-range corrected CAM-B3LYP are also used, particularly when specific properties like non-covalent interactions or electronic excitations (with Time-Dependent DFT, or TD-DFT) are of interest. core.ac.uknih.gov Studies on molecules like vanillin (B372448) have successfully used B3LYP to analyze conformational stability and vibrational spectra. nih.gov

The accuracy of any quantum chemical calculation is also heavily dependent on the basis set, which is a set of mathematical functions used to build the molecular orbitals.

Pople-style basis sets are very common in computational studies of organic molecules. The notation describes the composition of the basis set:

6-311G : Indicates a triple-split valence basis set, offering more flexibility for valence electrons compared to a double-split set like 6-31G.

Polarization functions (d,p) : Indicated by (d,p) or **, these functions (d-functions on heavy atoms, p-functions on hydrogen) are crucial for describing the non-spherical nature of electron density in chemical bonds and are essential for accurate geometry optimizations. researchgate.netnih.gov

Diffuse functions (+) : The ++ notation signifies the addition of diffuse functions on both heavy atoms and hydrogens. These functions are important for describing electrons that are far from the nucleus, which is relevant for anions, excited states, and systems with weak interactions. researchgate.netnih.gov

For molecules like substituted benzaldehydes, the 6-311++G(d,p) basis set is frequently chosen in combination with the B3LYP functional. researchgate.netnih.govresearchgate.netaip.org This combination has been shown to provide reliable results for molecular structures, energies, and vibrational frequencies that are in good agreement with experimental data. nih.govresearchgate.net

Molecular Structure and Conformation Studies

Computational methods are ideally suited to explore the three-dimensional structure of molecules and map their potential energy surfaces.

A key application of computational chemistry is to find the equilibrium geometry of a molecule—the lowest energy arrangement of its atoms. nih.govchemrxiv.org This is achieved through an iterative process where the forces on each atom are calculated, and the atoms are moved to minimize these forces until a stationary point on the potential energy surface is found. researchgate.netwayne.edu Algorithms like the Berny optimization are commonly used for this purpose. researchgate.net For a molecule like 3-(Chloromethoxy)-4-methoxybenzaldehyde, a geometry optimization using a method like B3LYP/6-311++G(d,p) would yield the most stable 3D structure, providing precise values for bond lengths, bond angles, and dihedral angles. researchgate.netbohrium.com

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. 3-(Chloromethoxy)-4-methoxybenzaldehyde has several such bonds, leading to various possible conformers. Of particular interest in substituted benzaldehydes is the orientation of the substituents relative to the benzene (B151609) ring and each other.

For the methoxy (B1213986) group (—OCH₃), rotation around the C(aryl)—O bond can lead to different conformers. Similarly, the aldehyde group (—CHO) can rotate. Studies on analogous molecules like p-anisaldehyde (4-methoxybenzaldehyde) have identified two primary planar conformers: O-cis and O-trans. core.ac.uk These terms describe the relative orientation of the methoxy group's methyl fragment and the aldehyde's oxygen atom. core.ac.uk

O-cis : The methyl group of the methoxy substituent is on the same side of the C(aryl)-O bond as the aldehyde group.

O-trans : The methyl group of the methoxy substituent is on the opposite side of the C(aryl)-O bond from the aldehyde group.

Computational studies on p-anisaldehyde using DFT(B3LYP)/6-311++G(d,p) have shown that these two conformers are nearly identical in energy, with the O-trans conformer being marginally more stable. core.ac.uk A similar situation would be expected for 3-(Chloromethoxy)-4-methoxybenzaldehyde regarding its 4-methoxy group. The presence of the adjacent chloromethoxy group at the 3-position would introduce further conformational possibilities and potential steric interactions that would influence the relative energies of the conformers. A full computational scan of the potential energy surface, by systematically rotating the relevant dihedral angles, would be necessary to identify all stable conformers and the energy barriers between them. core.ac.uk

Table 1: Representative Conformational Energy Data for an Analogous Molecule (p-Anisaldehyde) This table presents calculated energy differences for the conformers of p-anisaldehyde, a structurally related compound, to illustrate the typical energy scales involved. Data is derived from DFT(B3LYP)/6-311++G(d,p) calculations. core.ac.uk

| Conformer | Relative Energy (kJ mol⁻¹) | Description |

| O-trans | 0.00 | The most stable conformer. |

| O-cis | +0.32 | Slightly less stable than the O-trans form. |

Potential Energy Distribution (PED) Analysis

No published studies containing a Potential Energy Distribution (PED) analysis for 3-(Chloromethoxy)-4-methoxybenzaldehyde were found. This type of analysis is crucial for the detailed assignment of vibrational modes observed in infrared and Raman spectroscopy.

Electronic Structure and Reactivity Descriptors

Detailed electronic structure and reactivity descriptor data for 3-(Chloromethoxy)-4-methoxybenzaldehyde are not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity and electronic transitions, could not be located for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping

No research detailing the Molecular Electrostatic Potential (MEP) map of 3-(Chloromethoxy)-4-methoxybenzaldehyde is publicly accessible. MEP maps are instrumental in predicting the sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular and intermolecular bonding and interactions, has not been reported for 3-(Chloromethoxy)-4-methoxybenzaldehyde.

Local Reactivity Descriptors (e.g., Fukui Functions)

There are no available studies that have calculated Fukui functions or other local reactivity descriptors for 3-(Chloromethoxy)-4-methoxybenzaldehyde to predict the most reactive sites within the molecule.

Spectroscopic Property Simulations

While experimental spectroscopic data may exist in proprietary databases, simulated spectroscopic properties based on computational methods for 3-(Chloromethoxy)-4-methoxybenzaldehyde have not been published in peer-reviewed literature.

Computational Prediction of IR and Raman Spectra

Density Functional Theory (DFT) is a primary method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is generated, which yields the vibrational frequencies and normal modes of the molecule. researchgate.net These theoretical calculations are crucial for assigning the bands observed in experimental spectra. nih.govmdpi.com

For instance, in a study on the related compound 3-chloro-4-methoxybenzaldehyde (B1194993), DFT calculations using the B3LYP and B3PW91 methods with 6-31G* and 6-311G* basis sets were performed to compute molecular energies, geometries, and vibrational spectra. nih.gov The potential energy distribution (PED) analysis derived from these calculations allowed for a complete assignment of the observed IR and Raman bands. nih.gov Such studies often reveal complexities like Fermi resonance, where an interaction between a fundamental vibration and an overtone or combination band results in multiple observed peaks, as was noted for the C=O stretching vibration in 3-chloro-4-methoxybenzaldehyde. nih.gov

Table 1: Representative Calculated vs. Experimental Vibrational Frequencies for a Structurally Related Compound (3-chloro-4-methoxybenzaldehyde) Data sourced from a study using the B3LYP/6-311G method.* nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

| C=O Stretch | 1711 | 1696 | 1694 | Aldehyde carbonyl stretching |

| C-C Stretch | 1594 | 1589 | 1594 | Aromatic ring stretching |

| C-H Bend | 1269 | 1271 | 1270 | In-plane bending |

| C-O-C Stretch | 1248 | 1250 | 1251 | Methoxy group stretching |

| C-Cl Stretch | 694 | 695 | 696 | Chloro group stretching |

This table is illustrative and shows data for a related, but distinct, molecule to demonstrate the output of computational predictions.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a highly effective and widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. imist.magaussian.com This method has become a standard for predicting both ¹H and ¹³C NMR spectra, providing valuable support for structural elucidation. conicet.gov.arnih.gov The accuracy of GIAO calculations depends on the chosen level of theory (DFT functional) and basis set. imist.maresearchgate.net

To improve accuracy, calculated chemical shifts are often scaled or compared against a reference standard like tetramethylsilane (B1202638) (TMS). imist.ma Some approaches advocate for a multi-standard method, using different reference standards for different types of carbon atoms (e.g., sp³ vs. sp²) to enhance precision. conicet.gov.ar Computational studies on related molecules like 4-hexyloxy-3-methoxybenzaldehyde have demonstrated a strong correlation between theoretical chemical shifts calculated via GIAO at the B3LYP/6-311++G(d,p) level and experimental data. nih.gov

Table 2: Principles of the GIAO Method for NMR Prediction

| Principle | Description |

| Gauge Origin Problem | The calculation of magnetic properties in a finite basis set depends on the choice of the coordinate system's origin (the gauge origin). |

| GIAO Solution | The GIAO method resolves this by using local, atom-centered gauge origins. The basis functions explicitly depend on the magnetic field, ensuring gauge invariance and leading to more stable and accurate results with smaller basis sets compared to other methods. gaussian.comyoutube.com |

| Calculation Process | 1. Optimize the molecular geometry at a suitable level of theory. 2. Perform a GIAO calculation on the optimized structure to compute absolute shielding tensors (σ). 3. Calculate the shielding tensor for a reference compound (e.g., TMS) at the same level of theory. 4. Determine the chemical shift (δ) using the formula: δ_sample = σ_ref - σ_sample. imist.ma |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). cnr.itcore.ac.uk It calculates the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.govnih.gov

The choice of functional is critical, and hybrid functionals are often employed for better accuracy. core.ac.uk Calculations can be performed in the gas phase or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM), which is crucial for molecules in solution. nih.gov Studies on similar compounds, such as 4-hexyloxy-3-methoxybenzaldehyde, have used TD-DFT to calculate UV-Vis spectra in both the gas phase and methanol (B129727), showing good agreement with experimental findings. nih.gov However, it is known that TD-DFT calculations can sometimes underestimate absorption maxima, and corrections or specific functionals may be needed to align with experimental results. nih.govmdpi.com

Table 3: Representative TD-DFT Data for a Structurally Related Compound (4-hexyloxy-3-methoxybenzaldehyde) Data calculated in methanol solvent. nih.gov

| Excitation | Calculated λ_max (nm) | Experimental λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 309.8 | 308.0 | 0.231 | HOMO → LUMO |

| S₀ → S₂ | 276.5 | 273.0 | 0.218 | HOMO-1 → LUMO |

| S₀ → S₃ | 237.9 | 231.0 | 0.385 | HOMO → LUMO+1 |

This table is illustrative and shows data for a related, but distinct, molecule to demonstrate the output of TD-DFT predictions.

Intermolecular Interactions and Crystal Packing Analysis

Understanding how molecules interact with each other in the solid state is fundamental to materials science and crystallography. Computational tools provide a visual and quantitative analysis of these non-covalent interactions.

Hirshfeld Surface Analysis and 2D Fingerprints

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. chemrxiv.org It is based on the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that is plotted against the electron density, often multiplied by the sign of the second eigenvalue of the Hessian of the electron density, to distinguish between different interaction types. nih.govchemrxiv.org

The resulting 3D visualization shows surfaces between interacting fragments, which are color-coded to indicate the nature and strength of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Strong, repulsive interactions (e.g., steric clashes).

This method provides an intuitive picture of the non-covalent forces that stabilize molecular conformations and crystal packing. researchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling can be instrumental in elucidating reaction mechanisms and predicting the biological activity of molecules derived from a specific chemical scaffold. While detailed mechanistic studies on reactions directly involving 3-(chloromethyl)-4-methoxybenzaldehyde (B122957) were not found, its use as a building block in the synthesis of biologically active molecules has been documented, with computational methods applied to the final products.

For example, 3-(chloromethyl)-4-methoxybenzaldehyde was used as a reactant in the synthesis of a small-molecule probe targeting the thyroid-stimulating hormone receptor (TSHR). acs.org In that study, after the multi-step synthesis was complete, molecular docking simulations were employed to investigate how the final, more complex molecule (natI-ML-109) binds to the TSHR protein. acs.org The docking results revealed that the ligand binds through key hydrogen bond interactions with specific amino acid residues (Ser505 and Ile654) in the receptor's binding pocket, providing a mechanistic hypothesis for its biological activity at the molecular level. acs.org This demonstrates how computational modeling can provide critical insights into the function of complex derivatives synthesized from 3-(chloromethyl)-4-methoxybenzaldehyde.

Reaction Pathway Analysis and Energetics

The formation of 3-(chloromethoxy)-4-methoxybenzaldehyde and its subsequent reactions involve several key steps that can be analyzed computationally. These include the electrophilic aromatic substitution to introduce the chloromethyl group and nucleophilic substitution at the benzylic carbon.

Electrophilic Chloromethylation: The introduction of the chloromethyl group onto the 4-methoxybenzaldehyde (B44291) (anisaldehyde) ring is a type of electrophilic aromatic substitution, often referred to as the Blanc reaction. youtube.com The reaction typically proceeds via the formation of a highly reactive electrophile from formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst. researchgate.net Computational studies on similar systems suggest that the active electrophile is a chloromethyl cation or a related complex. researchgate.net

The energetics of the reaction pathway for the chloromethylation of an activated aromatic ring like anisaldehyde would involve the formation of a sigma complex (or Wheland intermediate) as a key intermediate. The presence of the electron-donating methoxy and aldehyde groups on the benzene ring influences the regioselectivity and the activation energy of the reaction.

Nucleophilic Substitution at the Benzylic Carbon: The chloromethyl group of 3-(chloromethoxy)-4-methoxybenzaldehyde is susceptible to nucleophilic substitution (SN2) reactions. The reactivity of benzylic halides in SN2 reactions is a well-studied phenomenon, often referred to as the "benzylic effect." Computational studies have been instrumental in elucidating the origins of this effect. researchgate.netacs.org

Theoretical investigations on the SN2 identity exchange reactions of benzyl (B1604629) halides have shown that the activation barriers are significantly lower than for their non-aromatic counterparts (e.g., methyl halides). acs.org This increased reactivity is attributed to a combination of factors, including π-delocalization in the transition state and electrostatic interactions. researchgate.net For instance, rigorous focal-point computations have established that the SN2 barriers for identity exchange in benzyl fluoride (B91410) and benzyl chloride are lower than those of methyl fluoride and methyl chloride by 3.8 and 1.6 kcal/mol, respectively. acs.org

While specific energetic data for 3-(chloromethoxy)-4-methoxybenzaldehyde is not available, the principles derived from studies on simpler benzyl chlorides can be applied. The presence of the methoxy and aldehyde substituents on the aromatic ring would further modulate the electronic properties and thus the reaction energetics.

Below is a representative data table illustrating the calculated activation enthalpies for SN2 identity substitution reactions in related alkyl chlorides.

| Reactant | Nucleophile | Calculated Activation Enthalpy (ΔH‡) (kcal/mol) |

| Benzyl chloride | Cl⁻ | -2.9 |

| Allyl chloride | Cl⁻ | -1.7 |

| Propyl chloride | Cl⁻ | 2.5 |

| Data adapted from computational studies on SN2 reactions and represents enthalpies calculated at the G3MP2 level. nih.gov A negative activation enthalpy suggests the formation of a stable intermediate complex relative to the reactants. |

Transition State Characterization

A critical aspect of computational reaction analysis is the characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate and its geometry and electronic structure provide crucial insights into the reaction mechanism.

For the SN2 reaction at the benzylic carbon of 3-(chloromethoxy)-4-methoxybenzaldehyde, the transition state would feature a trigonal bipyramidal geometry at the carbon atom undergoing substitution. The incoming nucleophile and the leaving chloride ion would be in apical positions, with the benzene ring and two hydrogen atoms in the equatorial plane.

Computational studies on benzyl halides have characterized these transition states in detail. researchgate.netacs.org Key features include:

Elongated C-Cl bond: The bond to the leaving group is partially broken.

Partially formed C-Nu bond: A new bond with the incoming nucleophile is beginning to form.

Planarization at the benzylic carbon: The sp³ hybridized carbon of the reactant moves towards an sp²-like geometry in the transition state.

The stability of this transition state is enhanced by the adjacent phenyl ring. Computational analyses, such as block-localized wavefunction (BLW) methods, have quantified the contribution of π-delocalization to the stabilization of the transition state. researchgate.net For the reaction of F⁻ with C₆H₅CH₂F, delocalization contributes to lowering the barrier by approximately 3.65 kcal/mol. researchgate.net

The table below presents representative imaginary frequencies for the SN2 reaction coordinate in the transition states of related alkyl chlorides. The imaginary frequency corresponds to the vibrational mode of the atoms along the reaction path from reactant to product.

| Transition State | Imaginary Frequency (iν) (cm⁻¹) |

| [Cl···CH₂(C₆H₅)···Cl]⁻ | 321 |

| [Cl···CH₂(CH=CH₂)···Cl]⁻ | 358 |

| [Cl···CH₂(CH₂CH₃)···Cl]⁻ | 368 |

| Data adapted from computational studies on SN2 reactions. nih.gov |

Biosynthesis and Natural Product Research of 3 Chloromethoxy 4 Methoxybenzaldehyde

Natural Occurrence and Isolation from Biological Sources

A variety of fungi are known to naturally produce chlorinated aromatic compounds. researchgate.netwur.nlnih.gov 3-Chloro-4-methoxybenzaldehyde (B1194993) has been identified as a volatile metabolite in several species of wood- and litter-degrading fungi. researchgate.netresearchgate.net Its presence has been reported in fungi such as Lepista diemii and prominently in Bjerkandera adusta. oup.comnih.gov The production of these compounds is part of the fungus's secondary metabolism. oup.com

Isolation of these volatile compounds from fungal cultures is typically performed using methods suitable for capturing and analyzing aromatic molecules from the culture headspace or filtrate.

Table 1: Fungal Sources of 3-Chloro-4-methoxybenzaldehyde

| Fungal Species | Compound Detected |

| Bjerkandera adusta | 3-Chloro-4-methoxybenzaldehyde |

| Lepista diemii | 3-Chloro-4-methoxybenzaldehyde |

Fungal Biosynthetic Pathways (e.g., Bjerkandera adusta)

The biosynthetic pathway of chlorinated methoxybenzaldehydes in Bjerkandera adusta has been elucidated through detailed studies. oup.comoup.comresearchgate.net This fungus de novo synthesizes a range of aromatic compounds, including benzaldehyde (B42025), 4-methoxybenzaldehyde (B44291), 3-chloro-4-methoxybenzaldehyde, and 3,5-dichloro-4-methoxybenzaldehyde, from glucose. oup.com The biosynthesis is a part of the secondary metabolic phase, which is often triggered by nutrient depletion. oup.com

To determine the precursors of 3-chloro-4-methoxybenzaldehyde, researchers have conducted experiments where labeled compounds are introduced into Bjerkandera adusta cultures. These studies have provided direct evidence for the involvement of the amino acids phenylalanine and tyrosine, as well as benzaldehyde, in the biosynthetic pathway. oup.comoup.comresearchgate.net

When fluoro-labeled versions of phenylalanine, tyrosine, or benzaldehyde were supplied to the fungal cultures, the fungus bioconverted these precursors into their corresponding fluoro- and fluoro-chloro-methoxybenzaldehyde derivatives. oup.comoup.com This demonstrates that both phenylalanine and tyrosine can serve as initial building blocks for the synthesis of the chlorinated benzaldehydes. oup.comoup.comresearchgate.net

The proposed biosynthetic pathways are as follows:

From Phenylalanine: Phenylalanine is converted to benzaldehyde, which is then methoxylated to form 4-methoxybenzaldehyde. This intermediate subsequently undergoes chlorination. oup.comoup.com

From Tyrosine: Tyrosine is converted to 4-methoxybenzaldehyde, which then serves as the substrate for chlorination. oup.comoup.com

Table 2: Precursor Incorporation in Bjerkandera adusta

| Precursor | Intermediate(s) | Final Product(s) |

| Phenylalanine | Benzaldehyde, 4-Methoxybenzaldehyde | 3-Chloro-4-methoxybenzaldehyde, 3,5-Dichloro-4-methoxybenzaldehyde |

| Tyrosine | 4-Methoxybenzaldehyde | 3-Chloro-4-methoxybenzaldehyde, 3,5-Dichloro-4-methoxybenzaldehyde |

| Benzaldehyde | 4-Methoxybenzaldehyde | 3-Chloro-4-methoxybenzaldehyde, 3,5-Dichloro-4-methoxybenzaldehyde |

The chlorination step in the biosynthesis of 3-chloro-4-methoxybenzaldehyde is catalyzed by halogenating enzymes. In Bjerkandera adusta, this process exhibits a high degree of regioselectivity, specifically a meta-specific halogenation. oup.comoup.com This means the chlorine atom is added to the carbon atom that is in the meta position relative to the aldehyde group and ortho to the methoxy (B1213986) group.

Experiments using fluoro-labeled precursors have shed light on this mechanism. When ortho-substituted fluoro-phenylalanine was supplied to the cultures, the fungus produced fluoro-dichlorinated compounds. oup.comoup.com This finding strongly supports a meta-specific halogenation mechanism, where the enzyme directs the chlorination to the 3-position of the 4-methoxybenzaldehyde ring. oup.comoup.com The enzymes responsible for this are likely haloperoxidases or FADH2-dependent halogenases, which are known to catalyze the incorporation of halide ions into aromatic compounds. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 3-(Chloromethoxy)-4-methoxybenzaldehyde often involves chloromethylation of 4-methoxybenzaldehyde (B44291) using reagents like formaldehyde (B43269) and hydrochloric acid. google.com A patented method details the reaction of 4-methoxybenzaldehyde with paraformaldehyde in the presence of concentrated hydrochloric acid at 70-75 °C. google.com While effective, future research will likely focus on developing greener and more sustainable synthetic routes.

Key areas for development include:

Green Solvents and Catalysts: Moving away from traditional solvents and exploring benign alternatives like water is a key goal. The use of bionanocatalysts, such as starch-supported magnetic nanoparticles, has shown promise in other multicomponent reactions and could be adapted for the synthesis or derivatization of this aldehyde. nih.gov Such catalysts offer advantages like easy recovery and reusability, contributing to a more sustainable process. nih.gov

Process Optimization: Current methods involve specific temperature ranges and reaction times, followed by purification steps like recrystallization from hexane. google.com Future work could focus on optimizing these parameters to improve yield, reduce energy consumption, and minimize waste generation.

Alternative Reagents: Investigating milder and less hazardous chloromethylating agents could enhance the safety and environmental profile of the synthesis.

A comparison of a known synthetic approach with potential sustainable alternatives is outlined below.

| Feature | Conventional Method google.com | Potential Sustainable Approach |

| Starting Material | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde |

| Reagents | Paraformaldehyde, Concentrated HCl, Zinc Chloride | Biocompatible catalysts, Milder chlorinating agents |

| Solvent | Nitromethane or Carbon Disulfide | Water or other green solvents |

| Catalyst | Aluminum chloride | Recyclable bionanocatalysts nih.gov |

| Work-up | Recrystallization from organic solvents (e.g., hexane) | Simplified work-up, magnetic separation of catalyst nih.gov |

Exploration of Advanced Catalytic Transformations for Derivatization

3-(Chloromethoxy)-4-methoxybenzaldehyde is a valuable precursor for creating more complex molecules due to its reactive functional groups. acs.org Future research will undoubtedly explore advanced catalytic methods to expand its synthetic utility.

Enzymatic Catalysis: Enzymes like Lignin peroxidase (LiP) have been used to catalyze the C–C cleavage of analogous aromatic compounds under mild conditions. nih.gov Exploring enzymatic transformations could lead to highly selective modifications of the molecule, which are often difficult to achieve with conventional chemical methods.

Transition-Metal Catalysis: Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. As seen in the synthesis of related imaging agents, intermediates derived from 3-(chloromethoxy)-4-methoxybenzaldehyde can undergo transformations like stannylation, opening pathways to a wide range of derivatives. acs.org

Multicomponent Reactions: The development of one-pot, multicomponent reactions involving this aldehyde could provide rapid access to complex molecular scaffolds, such as 4H-pyrans, which are valuable in pharmaceutical chemistry. nih.gov Using efficient heterogeneous catalysts can enhance the sustainability of these processes. nih.gov

In-depth Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For reactions involving 3-(Chloromethoxy)-4-methoxybenzaldehyde and its derivatives, future research should focus on detailed mechanistic studies.

Computational Chemistry: Density Functional Theory (DFT) has proven to be a powerful tool for elucidating complex reaction pathways. nih.govresearchgate.net For instance, DFT studies on the formation of veratraldehyde (3,4-dimethoxybenzaldehyde) from a related precursor detailed a seven-step mechanism involving radical species, transition states, and significant energy barriers. nih.gov Similar computational investigations could unravel the intricacies of reactions involving 3-(chloromethoxy)-4-methoxybenzaldehyde, such as its role in cycloaddition reactions or nucleophilic substitutions.

Spectroscopic Analysis of Intermediates: Advanced spectroscopic techniques can be used to detect and characterize transient intermediates. The study of radical species, such as the methoxy (B1213986) carbonyl radical formed during photolysis, provides insight into bond fission channels and reaction dynamics. nih.gov Applying such techniques could clarify the step-by-step processes in the reactions of 3-(chloromethoxy)-4-methoxybenzaldehyde.

| Mechanistic Study Aspect | Relevant Technique/Approach | Research Goal |

| Reaction Pathway | Density Functional Theory (DFT) nih.govresearchgate.net | To map the energy landscape, identify transition states, and calculate activation energies. |

| Intermediate Identification | Photofragment Imaging, Spectroscopy nih.gov | To detect and characterize short-lived radical or ionic intermediates. |

| Charge Transfer | Natural Bond Orbital (NBO) Analysis nih.gov | To understand electronic effects, such as back-donation in transition states. researchgate.net |

| Reaction Kinetics | In situ monitoring | To determine reaction rates and understand the influence of catalysts and conditions. |

Computational Design of New Derivatives with Tailored Reactivity

Computational chemistry not only helps in understanding reaction mechanisms but also enables the in silico design of new molecules with desired properties. This predictive power is invaluable for accelerating the discovery of novel compounds.

Molecular Docking: For derivatives with biological applications, molecular docking simulations can predict how a molecule will bind to a specific protein target. acs.org For example, the interaction between a small-molecule agonist and the thyroid-stimulating hormone receptor (TSHR) was elucidated using this method, guiding the design of imaging agents. acs.org This approach could be used to design derivatives of 3-(chloromethoxy)-4-methoxybenzaldehyde that target other enzymes or receptors.

Predicting Reactivity: DFT and other quantum chemical methods can be used to calculate molecular properties that govern reactivity. By analyzing parameters like electrophilicity and nucleophilicity, researchers can design derivatives with tailored reactivity for specific chemical transformations, such as polar [3+2] cycloaddition reactions. researchgate.net

Integration of Experimental and Theoretical Approaches for Comprehensive Characterization

The most powerful insights are often gained when experimental work and theoretical calculations are used in concert. Future research on 3-(Chloromethoxy)-4-methoxybenzaldehyde and its derivatives will benefit greatly from such an integrated approach.

Synthesis and Simulation: A combined strategy involves synthesizing a target molecule and then using computational methods to rationalize its formation and properties. researchgate.net For example, after synthesizing novel dioxolanes, DFT calculations were used to investigate the reaction mechanism. researchgate.net

Imaging and Modeling: Experimental techniques like Positron Emission Tomography (PET) can visualize the distribution of a radiolabeled derivative in a biological system. nih.gov When combined with molecular docking, this provides a comprehensive picture from the molecular to the whole-organism level. acs.org The synthesis of isotopically labeled versions of related compounds, such as [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, is a key experimental step that enables advanced imaging and metabolic studies. whiterose.ac.uk This synergy between making and modeling allows for a deeper understanding and facilitates the rational design of next-generation molecules. acs.org

Q & A

Q. What are the optimal synthetic routes for 3-(Chloromethoxy)-4-methoxybenzaldehyde, and how can reaction yields be improved?

Methodological Answer: The synthesis of 3-(Chloromethoxy)-4-methoxybenzaldehyde typically involves the chloromethylation of 4-methoxybenzaldehyde derivatives. A common approach uses reflux conditions with ethyl trifluoroacetoacetate and a chloromethylating agent (e.g., chloromethyl methyl ether) in ethanol. Key optimization strategies include:

- Catalyst Selection : Lewis acids like BF₃·Et₂O enhance electrophilic substitution efficiency.

- Temperature Control : Maintaining reflux (~78°C) prevents side reactions such as over-halogenation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. Table 1: Representative Synthetic Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reagent Ratio (aldehyde:chloromethylating agent) | 1:1.2 | 65–78 |

| Solvent | Ethanol | 72 |

| Catalyst | BF₃·Et₂O (5 mol%) | 85 |

Q. How can X-ray crystallography be applied to resolve the molecular structure of 3-(Chloromethoxy)-4-methoxybenzaldehyde?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

Q. Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.512 Å, b = 10.234 Å, c = 14.567 Å |

| Final R Factor | 0.063 |

Q. What analytical techniques are critical for characterizing purity and functional groups in this compound?

Methodological Answer:

- NMR Spectroscopy :

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm monitors purity (>98%).

Advanced Research Questions

Q. How does the chloromethoxy group influence bioactivity in drug discovery applications?

Methodological Answer: The chloromethoxy moiety enhances lipophilicity and electron-withdrawing effects, critical for target binding. For example: